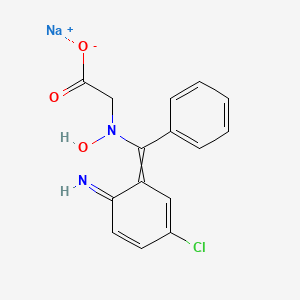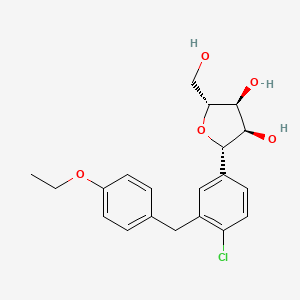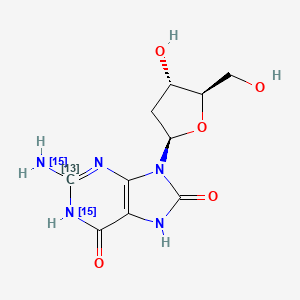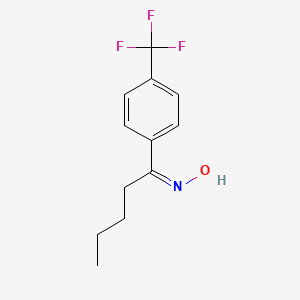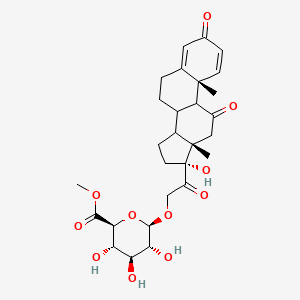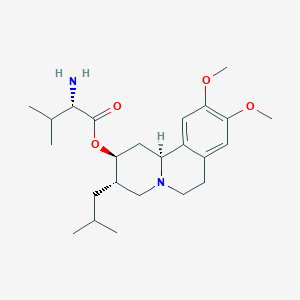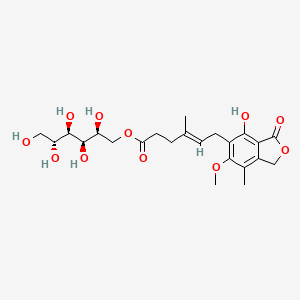![molecular formula C19H22O4 B13850531 3-Ethoxy-3-[4-(2-methyl-benzyloxy)-phenyl]-propionic acid](/img/structure/B13850531.png)
3-Ethoxy-3-[4-(2-methyl-benzyloxy)-phenyl]-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoic acid is an organic compound that belongs to the class of propanoic acids It is characterized by the presence of an ethoxy group, a phenyl group substituted with a methoxy group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxypropanoic acid with 4-[(2-methylphenyl)methoxy]phenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy or methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity and molecular interactions are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)propanoic acid
- 3-(3-methoxyphenyl)propanoic acid
- 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
Uniqueness
3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoic acid is unique due to its specific substitution pattern and the presence of both ethoxy and methoxy groups. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H22O4 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C19H22O4/c1-3-22-18(12-19(20)21)15-8-10-17(11-9-15)23-13-16-7-5-4-6-14(16)2/h4-11,18H,3,12-13H2,1-2H3,(H,20,21) |
InChI Key |
WQMYKBGTTBVBQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


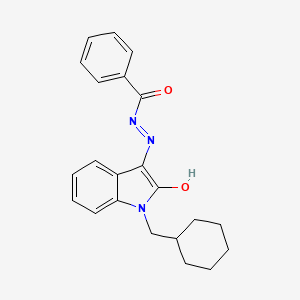
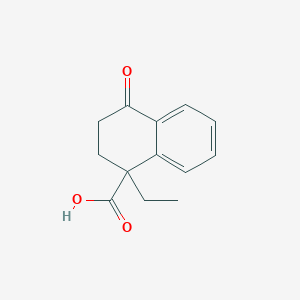


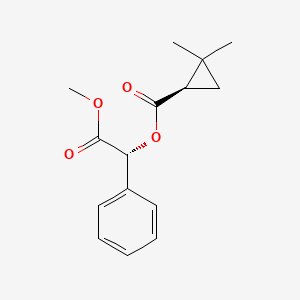
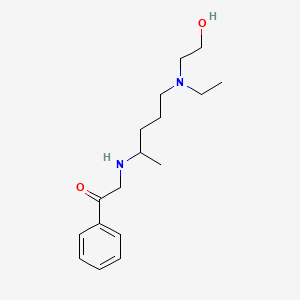
![2-Hydroxyamino-3,4-dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B13850478.png)
